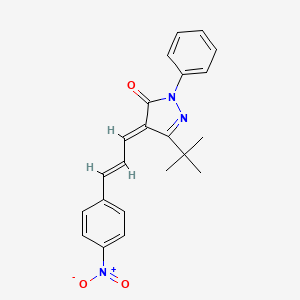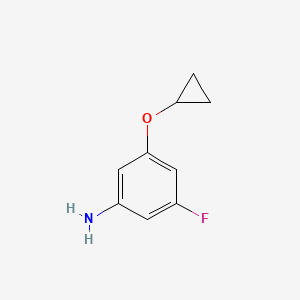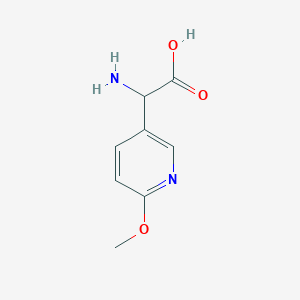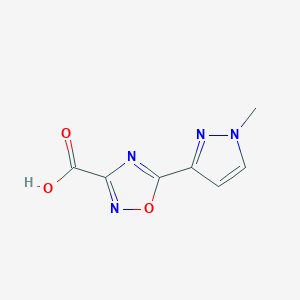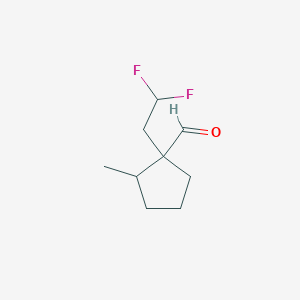
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is an organic compound characterized by the presence of a cyclopentane ring substituted with a difluoroethyl group and a carbaldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available cyclopentane derivatives.
Introduction of the Difluoroethyl Group: This step involves the addition of a difluoroethyl group to the cyclopentane ring. This can be achieved through a nucleophilic substitution reaction using a difluoroethyl halide (e.g., difluoroethyl bromide) and a suitable base.
Formylation: The final step is the introduction of the carbaldehyde group. This can be done using formylation reagents such as Vilsmeier-Haack reagent or by oxidation of a corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carboxylic acid.
Reduction: 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde depends on its application. In chemical reactions, the aldehyde group is highly reactive, making it a key site for nucleophilic attack. The difluoroethyl group can influence the reactivity and stability of the compound through electron-withdrawing effects, which can affect the overall reaction mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,2-Difluoroethyl)-cyclopentane-1-carbaldehyde: Lacks the methyl group, which can affect its reactivity and applications.
2-Methylcyclopentane-1-carbaldehyde: Lacks the difluoroethyl group, resulting in different chemical properties and reactivity.
1-(2,2-Difluoroethyl)-2-methylcyclohexane-1-carbaldehyde: The cyclohexane ring can introduce different steric and electronic effects compared to the cyclopentane ring.
Uniqueness
1-(2,2-Difluoroethyl)-2-methylcyclopentane-1-carbaldehyde is unique due to the combination of the difluoroethyl group and the cyclopentane ring, which imparts distinct chemical properties. The presence of both electron-withdrawing fluorine atoms and the reactive aldehyde group makes it a versatile intermediate in organic synthesis.
This compound’s unique structure and reactivity make it a valuable tool in various scientific and industrial applications, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C9H14F2O |
|---|---|
Poids moléculaire |
176.20 g/mol |
Nom IUPAC |
1-(2,2-difluoroethyl)-2-methylcyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C9H14F2O/c1-7-3-2-4-9(7,6-12)5-8(10)11/h6-8H,2-5H2,1H3 |
Clé InChI |
MMPMJBDLVIIPJI-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC1(CC(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Fluoro-2-[(propan-2-yl)amino]benzonitrile](/img/structure/B13067530.png)

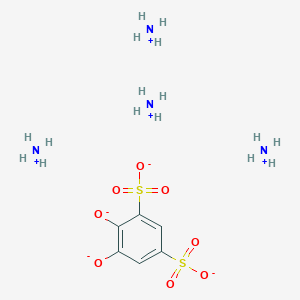
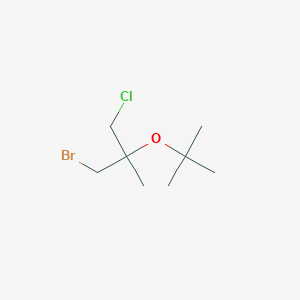
![2-[(Azetidin-3-yloxy)methyl]-5-bromopyridine](/img/structure/B13067551.png)

